Cas no 1369244-57-4 (3-Amino-2-(piperidin-3-yl)propanoic acid)

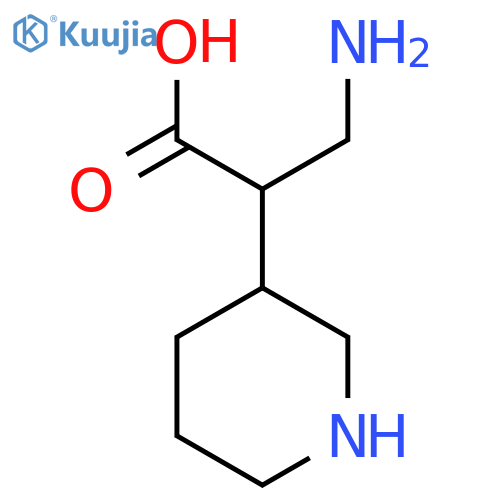

1369244-57-4 structure

商品名:3-Amino-2-(piperidin-3-yl)propanoic acid

3-Amino-2-(piperidin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOICACID

- EN300-764537

- 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOIC ACID

- 1369244-57-4

- 3-Piperidineacetic acid, α-(aminomethyl)-

- 3-Amino-2-(piperidin-3-yl)propanoic acid

-

- インチ: 1S/C8H16N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h6-7,10H,1-5,9H2,(H,11,12)

- InChIKey: FXOSWXJIKOKDBR-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN)C1CNCCC1)=O

計算された属性

- せいみつぶんしりょう: 172.121177757g/mol

- どういたいしつりょう: 172.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.1

- トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

- 密度みつど: 1.126±0.06 g/cm3(Predicted)

- ふってん: 335.4±17.0 °C(Predicted)

- 酸性度係数(pKa): 3.30±0.16(Predicted)

3-Amino-2-(piperidin-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-764537-1.0g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 1.0g |

$1086.0 | 2024-05-22 | |

| Enamine | EN300-764537-0.1g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 0.1g |

$956.0 | 2024-05-22 | |

| Enamine | EN300-764537-5.0g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 5.0g |

$3147.0 | 2024-05-22 | |

| Enamine | EN300-764537-2.5g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 2.5g |

$2127.0 | 2024-05-22 | |

| Enamine | EN300-764537-0.25g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 0.25g |

$999.0 | 2024-05-22 | |

| Enamine | EN300-764537-0.5g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 0.5g |

$1043.0 | 2024-05-22 | |

| Enamine | EN300-764537-10.0g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 10.0g |

$4667.0 | 2024-05-22 | |

| Enamine | EN300-764537-0.05g |

3-amino-2-(piperidin-3-yl)propanoic acid |

1369244-57-4 | 95% | 0.05g |

$912.0 | 2024-05-22 |

3-Amino-2-(piperidin-3-yl)propanoic acid 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1369244-57-4 (3-Amino-2-(piperidin-3-yl)propanoic acid) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬